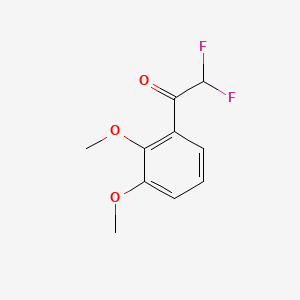

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one

Beschreibung

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one (C₁₀H₁₀F₂O₃) is a fluorinated aromatic ketone featuring a 2,3-dimethoxyphenyl group attached to a difluoroethanone moiety.

Eigenschaften

Molekularformel |

C10H10F2O3 |

|---|---|

Molekulargewicht |

216.18 g/mol |

IUPAC-Name |

1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3 |

InChI-Schlüssel |

UCGNBJCJONLCIH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1OC)C(=O)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Wirkmechanismus

The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

1-(3,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one

- Structure: Methoxy groups at positions 3 and 4; trifluoroethanone group.

- Comparison: The trifluoroethanone group enhances electron withdrawal compared to the difluoroethanone in the target compound. The 3,4-dimethoxy substitution may increase steric hindrance compared to 2,3-dimethoxy, altering binding interactions in biological systems .

2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone

- Structure : Chlorine substituent at position 2; 3,4-dimethoxyphenyl group.

- The 3,4-dimethoxy configuration may reduce conjugation efficiency compared to 2,3-dimethoxy .

(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

- Structure: Chalcone derivative with 2,3-dimethoxyphenyl and aminophenyl groups.

- Comparison: The α,β-unsaturated ketone system in chalcones enhances electrophilicity, enabling nucleophilic attack. The 2,3-dimethoxyphenyl group here aligns with the target compound, but the aminophenyl group introduces hydrogen-bonding capability, which is absent in the target .

Physicochemical Properties

Biologische Aktivität

1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and related case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H10F2O3

- Molecular Weight : 216.1814 g/mol

- CAS Number : 1271476-35-7

- Structure : The compound features a difluoroethyl group and a dimethoxyphenyl moiety which contribute to its biological properties.

Biological Activity Overview

The biological activity of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has been explored in various contexts. Key findings include:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further research in antibiotic development.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.

- Neuroprotective Properties : Some studies have suggested that it may have neuroprotective effects, possibly through modulation of neurotensin receptors, which are implicated in various neurological disorders.

The exact mechanisms through which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its biological effects are still being elucidated. However, it is believed to interact with specific molecular targets such as:

- Neurotensin Receptors : As a neurotensin receptor antagonist, the compound may influence neurotransmitter signaling pathways, which could explain its neuroprotective effects .

- Inflammatory Pathways : The anti-inflammatory activity may be mediated through inhibition of pro-inflammatory cytokines and modulation of immune response pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary table highlighting key research findings:

Discussion

The diverse biological activities of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one indicate its potential as a therapeutic agent. Its antimicrobial and anti-inflammatory properties suggest applications in treating infections and inflammatory diseases. Additionally, its neuroprotective effects open avenues for research into neurological disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.